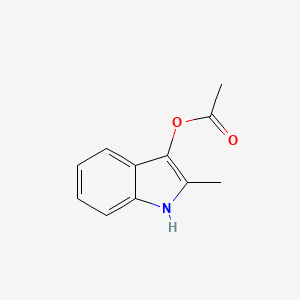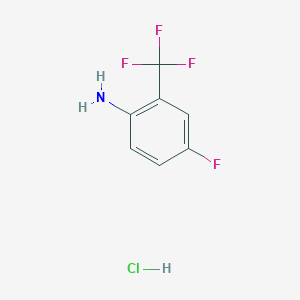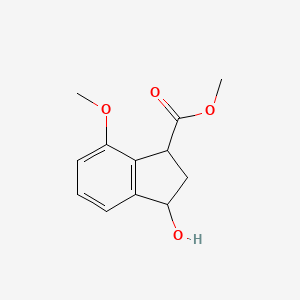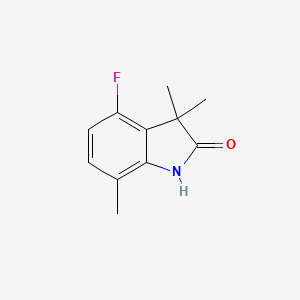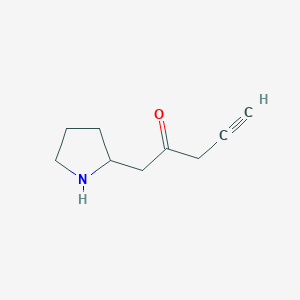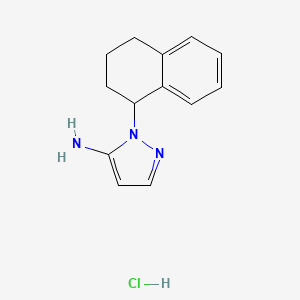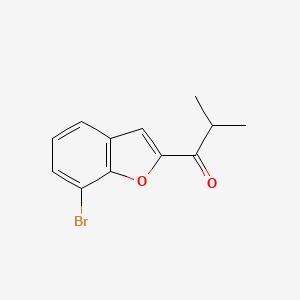
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C7H3ClF3NaO2S . It is known for its unique structural features, which include a trifluoromethyl group, a chloro substituent, and a sulfonate group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction mixture is typically subjected to purification steps such as crystallization or filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Sodium trifluoromethanesulfinate: Similar in structure but lacks the chloro substituent.
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate.
Sodium 2-(trifluoromethyl)benzene-1-sulfinate: Similar but without the chloro group.
Uniqueness: this compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C7H3ClF3NaO2S |
|---|---|
Poids moléculaire |
266.60 g/mol |
Nom IUPAC |
sodium;2-chloro-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
ZMSIIHKFVYSJCP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
